4-Piperidinethiol 4-Piperidinethiol
Brand Name: Vulcanchem
CAS No.: 156757-19-6
VCID: VC7950095
InChI: InChI=1S/C5H11NS/c7-5-1-3-6-4-2-5/h5-7H,1-4H2
SMILES: C1CNCCC1S
Molecular Formula: C5H11NS
Molecular Weight: 117.22 g/mol

4-Piperidinethiol

CAS No.: 156757-19-6

Cat. No.: VC7950095

Molecular Formula: C5H11NS

Molecular Weight: 117.22 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinethiol - 156757-19-6

Specification

CAS No. 156757-19-6
Molecular Formula C5H11NS
Molecular Weight 117.22 g/mol
IUPAC Name piperidine-4-thiol
Standard InChI InChI=1S/C5H11NS/c7-5-1-3-6-4-2-5/h5-7H,1-4H2
Standard InChI Key JCRXSDBBPCPECQ-UHFFFAOYSA-N
SMILES C1CNCCC1S
Canonical SMILES C1CNCCC1S

Introduction

Molecular and Physicochemical Properties

4-Mercaptopyridine (C₅H₅NS) is a yellow to yellow-green crystalline powder with a molecular weight of 111.16 g/mol. Its structure features a pyridine ring substituted with a thiol (-SH) group at the 4-position, enabling dual reactivity through both nitrogen and sulfur atoms . Key physicochemical parameters include:

PropertyValue
Melting Point182–189°C
Boiling Point194.0 ± 13.0°C (predicted)
Density1.161 (estimate)
Refractive Index1.5605 (estimate)
pKa ValuespK₁: 1.43; pK₂: 8.86 (20°C)
SolubilityDMSO, Methanol

The compound’s zwitterionic form stabilizes under certain conditions, particularly in the presence of halogen-bond donors, as observed in cocrystal structures . Its UV/visible spectrum, documented by NIST, shows characteristic absorption bands attributable to π→π* transitions in the pyridine ring and n→σ* transitions involving the thiol group .

Synthesis and Purification

Industrial production of 4-mercaptopyridine typically involves nucleophilic substitution or reduction pathways. A validated purification method involves:

  • Dissolving crude product in boiling water with activated charcoal.

  • Adjusting pH to ~6 with 50% NaOH to precipitate the compound.

  • Recrystallization from ethanol to yield hexagonal plates (melting point 186°C) .
    Sublimation under vacuum further enhances purity, while derivative formation (e.g., picrates) aids in characterization . Recent studies highlight the sensitivity of synthesis to solvent choice, with dichloromethane and tetrahydrofuran mixtures facilitating cocrystallization with iodoperfluoroarenes .

Electrochemical Applications

Surface Modification and Electron Transfer

4-Mercaptopyridine self-assembles on gold electrodes, forming monolayers that promote electron transfer in cytochrome c electrochemistry . Comparative studies on Au(111), Au(100), and Au(110) surfaces reveal substrate-dependent adsorption strength:

  • Au(111): Weaker adsorption (reductive desorption peak at −0.65 V vs. SCE) permits displacement by sulfide impurities.

  • Au(100)/Au(110): Stronger adsorption (peaks at −0.75 V to −0.85 V) resists sulfide competition, enabling stable biointerfaces .

Redox Activity in Biochemical Systems

The thiol-disulfide equilibrium (RSH ⇌ RSSR) underpins its role as a redox buffer in protein refolding. For example, it facilitates the regeneration of disulfide bonds in single-chain Fv antibody fragments, achieving >90% recovery of native conformation in optimized conditions .

Halogen-Bonding and Cocrystallization

4-Mercaptopyridine acts as a halogen-bond (HaB) acceptor, preferentially engaging sulfur in HaB interactions. In cocrystals with 1,4-diiodotetrafluorobenzene (IC₆F₄I), it forms:

  • S···I HaB: Distance = 3.42 Å, angle = 165°

  • N–H···S Hydrogen Bond: Stabilizes zwitterionic form
    This preorganization enables solvent activation; for instance, CH₂Cl₂ undergoes C–Cl bond cleavage to form bis[(4-pyridin-1-ium-4-yl)sulfanyl]methane dication .

Coordination Chemistry and Metal Complexes

Vibrational spectroscopy and magnetic studies confirm that 4-mercaptopyridine coordinates metals via sulfur rather than nitrogen . Representative complexes include:

Metal IonCoordination GeometryMagnetic Moment (μeff)Application
Co(II)Tetrahedral4.2 μBModel for metalloenzyme active sites
Ni(II)Square PlanarDiamagneticElectrocatalysis precursors
Pt(II)Square PlanarAnticancer agent prototypes

The Hg(II) complex exhibits a linear S–Hg–S geometry, relevant to heavy-metal sequestration .

Industrial and Biomedical Uses

  • Biochemical Reagents: Essential in alliinase activity assays (garlic enzyme studies) .

  • Antimicrobials: Sodium pyrithione derivatives show broad-spectrum antifungal activity .

  • Nanomaterials: Au nanorod/polycaprolactone meshes functionalized with 4-mercaptopyridine enhance SERS detection limits for neurotransmitters .

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